molecular formula C17H17ClN2O5S B3410253 N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(prop-2-en-1-yl)ethanediamide CAS No. 896328-94-2

N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(prop-2-en-1-yl)ethanediamide

Cat. No.: B3410253
CAS No.: 896328-94-2
M. Wt: 396.8 g/mol
InChI Key: KPKXSDFVKDYLFL-UHFFFAOYSA-N
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Description

N’-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(prop-2-en-1-yl)ethanediamide is a complex organic compound characterized by the presence of a chlorobenzenesulfonyl group, a furan ring, and an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(prop-2-en-1-yl)ethanediamide typically involves multiple steps:

    Formation of the Chlorobenzenesulfonyl Intermediate: This step involves the sulfonylation of 4-chlorobenzene using chlorosulfonic acid to form 4-chlorobenzenesulfonyl chloride.

    Introduction of the Furan Ring: The furan ring is introduced through a Friedel-Crafts acylation reaction, where the furan is reacted with the 4-chlorobenzenesulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Ethanediamide Backbone: The final step involves the reaction of the intermediate with N-(prop-2-en-1-yl)ethanediamine under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(prop-2-en-1-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The chlorobenzenesulfonyl group can be reduced to form the corresponding sulfonamide.

    Substitution: The chlorine atom in the chlorobenzenesulfonyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: Sulfonamides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(prop-2-en-1-yl)ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(prop-2-en-1-yl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to downstream effects such as the modulation of signaling pathways or the inhibition of cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[(4-chlorophenyl)methyl]ethanediamide
  • N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[(furan-2-yl)methyl]ethanediamide

Uniqueness

N’-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(prop-2-en-1-yl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan ring and the chlorobenzenesulfonyl group, along with the ethanediamide backbone, makes it a versatile compound for various applications.

Properties

IUPAC Name

N'-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-prop-2-enyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O5S/c1-2-9-19-16(21)17(22)20-11-15(14-4-3-10-25-14)26(23,24)13-7-5-12(18)6-8-13/h2-8,10,15H,1,9,11H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKXSDFVKDYLFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)NCC(C1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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